molecular formula C28H21F3N4OS B2498780 N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 391947-21-0

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No. B2498780
CAS RN: 391947-21-0
M. Wt: 518.56
InChI Key: PJGUUNXQGCZQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to the target chemical involves multiple steps, including the condensation of specific precursors, cyclization, and functional group transformations. For instance, the preparation of triazole derivatives often employs starting materials such as thiosemicarbazides and mercapto-triazoles in the presence of suitable reagents and conditions, leading to the formation of compounds with significant pharmacological activities (Berk, Aktay, Yeşilada, & Ertan, 2001). Another approach involves the cyclization of amino-mercapto-triazole with carboxylic acids, demonstrating the versatility of methods available for constructing the triazole core (Zhang, Zou, Zhu, Zhao, & Li, 1996).

Molecular Structure Analysis

Detailed studies on the molecular structure of similar compounds reveal the significance of the triazole ring and its influence on the overall molecular conformation. For example, X-ray diffraction studies have elucidated the coplanar arrangement of phenyl groups and the heteronucleus in certain triazole derivatives, highlighting the impact of molecular structure on the compound's properties and potential applications (Zhang et al., 1996).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactivity, enabling their participation in diverse chemical transformations. This reactivity is instrumental in further derivatization and functionalization of the core structure, leading to new compounds with varied properties. For instance, triazole derivatives have been engaged in reactions with chloroacetic acid and o-phenylenediamine, showcasing their utility in synthesizing novel molecules with potential antibacterial activity (Venkateshwarlu, Chaitanya, & Dubey, 2012).

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Antioxidant Properties : Triazole derivatives have been synthesized and evaluated for their in vitro antioxidant and antimicrobial properties. Some compounds have shown equipotent DPPH radical scavenging capacity to BHT and slight antimicrobial activity against tested microorganisms (Baytas et al., 2012).

  • Anti-proliferative Activities : Certain thiazole derivatives linked to benzo[1,3]dioxole moiety have demonstrated promising anti-proliferative effects against HCT-116 cancer cells, indicating potential applications in cancer research (Mansour et al., 2020).

Material Science and Optical Properties

  • Enhancing Solid-State Emission : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including phenyl, p-tolyl, and naphthyl substituents, has shown to significantly enhance solid-state fluorescence, offering insights into the development of materials with improved optical properties (Li et al., 2002).

Synthetic Applications

  • Synthesis of Heterocyclic Compounds : The creation of novel pyrazolo[1,5-c]-1,2,4-triazines and pyrazolo[1,5-a]pyrimidines showcases the synthetic versatility of triazole derivatives, further underscoring their utility in developing new chemical entities (Elnagdi et al., 1981).

properties

IUPAC Name

N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21F3N4OS/c29-28(30,31)21-15-13-19(14-16-21)18-37-27-34-33-25(35(27)22-9-2-1-3-10-22)17-32-26(36)24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGUUNXQGCZQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.